(R)-6-Bromo-8-fluorochroman-4-amine
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Overview
Description
®-6-Bromo-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the structure of ®-6-Bromo-8-fluorochroman-4-amine adds unique chemical properties that can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 8th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of ®-6-Bromo-8-fluorochroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-8-fluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-amine derivatives.
Substitution: Formation of azido-chroman derivatives.
Scientific Research Applications
®-6-Bromo-8-fluorochroman-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-6-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluorochroman-4-amine: Lacks the ®-configuration, which can affect its biological activity.
6-Bromo-8-chlorochroman-4-amine: Contains chlorine instead of fluorine, leading to different chemical properties.
6-Fluoro-8-bromochroman-4-amine: The positions of bromine and fluorine are swapped, affecting its reactivity.
Uniqueness
®-6-Bromo-8-fluorochroman-4-amine is unique due to its specific ®-configuration and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds.
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
(4R)-6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI Key |
LRPQGUQEFLAKSY-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2F)Br |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)Br |
Origin of Product |
United States |
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